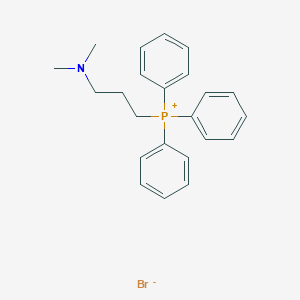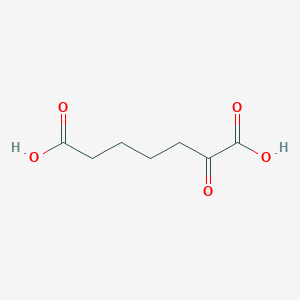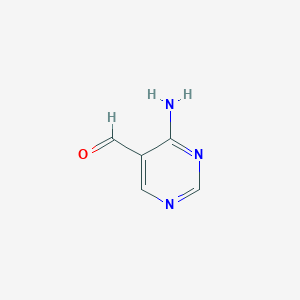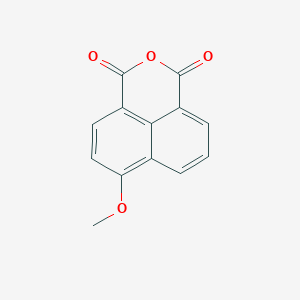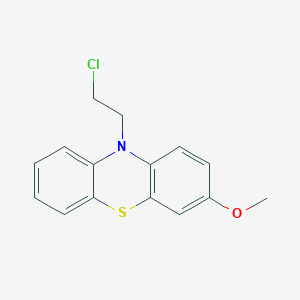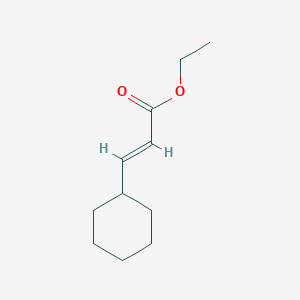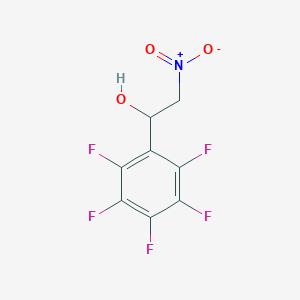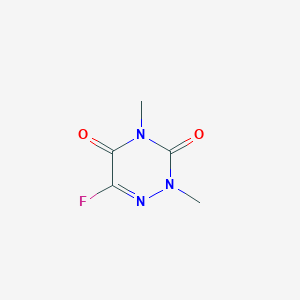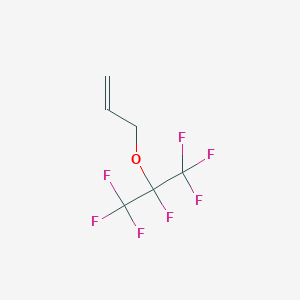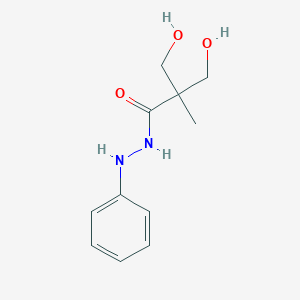
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, 2-phenylhydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, 2-phenylhydrazide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. It is commonly referred to as PPMH and has been synthesized using different methods.
作用機序
The mechanism of action of PPMH is not entirely understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a significant role in inflammation and pain. By inhibiting their production, PPMH can reduce inflammation and pain.
Biochemical and Physiological Effects:
PPMH has been shown to possess significant anti-inflammatory and analgesic properties. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. PPMH has also been shown to reduce the levels of reactive oxygen species, which are known to play a role in inflammation and oxidative stress. Additionally, PPMH has been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
PPMH has several advantages for lab experiments. It is relatively easy to synthesize, and the purification process is straightforward. Additionally, PPMH is stable and can be stored for extended periods without significant degradation. However, PPMH has some limitations for lab experiments. It is relatively insoluble in water, which can make it challenging to work with in aqueous solutions. Additionally, PPMH can be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for the study of PPMH. One of the significant areas of research is the development of new drugs based on PPMH. PPMH has shown significant potential as an anti-inflammatory, analgesic, and anticancer agent, and further research is needed to develop new drugs based on PPMH. Additionally, further research is needed to understand the mechanism of action of PPMH fully. Finally, the potential applications of PPMH in other fields, such as agriculture and material science, should be explored.
Conclusion:
In conclusion, PPMH is a chemical compound that has significant potential for various applications. It has been extensively studied for its anti-inflammatory, analgesic, and anticancer properties. The synthesis of PPMH is relatively easy, and the purification process is straightforward. However, PPMH has some limitations for lab experiments, and further research is needed to develop new drugs based on PPMH and understand its mechanism of action fully.
合成法
PPMH can be synthesized using different methods. One of the commonly used methods is the reaction of 2-phenylhydrazine with 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid. The reaction is carried out in the presence of a catalyst, and the resulting product is purified using various techniques such as chromatography and recrystallization.
科学的研究の応用
PPMH has been extensively studied for its potential applications in various fields. One of the significant applications of PPMH is in the field of medicine. It has been shown to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. PPMH has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
特性
CAS番号 |
17872-56-9 |
|---|---|
分子式 |
C11H16N2O3 |
分子量 |
224.26 g/mol |
IUPAC名 |
3-hydroxy-2-(hydroxymethyl)-2-methyl-N'-phenylpropanehydrazide |
InChI |
InChI=1S/C11H16N2O3/c1-11(7-14,8-15)10(16)13-12-9-5-3-2-4-6-9/h2-6,12,14-15H,7-8H2,1H3,(H,13,16) |
InChIキー |
QXVQVTBWOPOSTG-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)C(=O)NNC1=CC=CC=C1 |
正規SMILES |
CC(CO)(CO)C(=O)NNC1=CC=CC=C1 |
その他のCAS番号 |
17872-56-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




